N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide is a synthetic small-molecule compound hypothesized to act as a dipeptidyl peptidase-4 (DPP-4) inhibitor based on structural similarities to established antidiabetic agents.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indolizine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)22-23-15(25)9-21-16(26)11-7-13-3-1-2-5-24(13)10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKJNKUEWXOVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
It’s known that triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors.
Biochemical Pathways
Compounds with a similar triazole core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. It also possessed superior c-Met kinase inhibition ability at the nanomolar level. This suggests that the compound may have significant molecular and cellular effects.
Biological Activity
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C16H17F3N6O
- Molecular Weight : 364.34 g/mol
- CAS Number : 1485732-85-1
Synthesis
The synthesis of this compound involves several steps starting from the triazole derivative. The incorporation of trifluoromethyl and indolizine moieties enhances the compound's lipophilicity and biological activity. Detailed synthetic routes can be found in various studies focusing on related compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo-pyridine class exhibit notable anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
- IC50 Values : The estimated IC50 for one derivative was around 8.18 µM, indicating significant antiproliferative effects on HT-29 cells. This effect was attributed to the activation of the mitochondrial apoptotic pathway through the up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 8.18 | Activation of Caspase 3 pathway |
| HCT-116 | Not specified | Induction of apoptosis |
The mechanism by which this compound induces apoptosis is primarily through:
- Mitochondrial Pathway Activation : Compounds in this class have been shown to trigger mitochondrial membrane permeabilization leading to cytochrome c release.
- Caspase Activation : The release of cytochrome c activates caspases that are crucial for executing apoptosis.
Case Studies
-
A study on a related compound demonstrated that treatment with a specific triazolo derivative resulted in significant apoptosis in HT-29 cells as evidenced by acridine orange staining techniques.
"The results indicated that early apoptosis was observed at concentrations as low as 8.18 µM" .
- Another investigation highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting potential for therapeutic applications with reduced side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
DPP-4 inhibitors share a common mechanism but differ in pharmacophores. The table below contrasts key features of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide with well-characterized DPP-4 inhibitors:
| Compound | Core Structure | Key Substituents | Selectivity for DPP-4 | Half-life (h) |
|---|---|---|---|---|
| Target Compound | Triazolo-pyridine + Indolizine | Trifluoromethyl, carboxamide | Theoretical high | Not reported |
| Sitagliptin (Januvia®) | β-Amino acid derivative | Trifluorophenyl, triazolopiperazine | High (>2,600x vs DPP-8/9) | 12.4 |
| Vildagliptin (Galvus®) | Cyanopyrrolidine | Cyanopyrrolidine, adamantyl | Moderate (~300x) | 2–3 |
| Saxagliptin (Onglyza®) | Cyclopropyl-fused azabicyclo[3.1.0]hexane | Hydroxyl-adamantyl, methanoprolinenitrile | High (>400x) | 5.8 |
Key Observations:
- Structural Uniqueness: The trifluoromethyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogues like sitagliptin .
- Selectivity : While most DPP-4 inhibitors exhibit high selectivity over related proteases (e.g., DPP-8/9), the indolizine-carboxamide moiety in the target compound could theoretically reduce off-target effects, though experimental validation is lacking.
- Pharmacokinetics : The triazolo-pyridine scaffold may confer prolonged half-life relative to vildagliptin (2–3 hours) but shorter than sitagliptin (12.4 hours), depending on metabolic stability .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary subunits:
- 7-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-3-methanamine
- Indolizine-2-carboxylic acid
Coupling these subunits via an amide bond forms the final product. Critical intermediates include the triazolo[4,3-a]pyridine core, the trifluoromethylated tetrahydro-pyridine system, and the indolizine-2-carboxamide moiety.
Synthesis of the Triazolo[4,3-a]Pyridine Core
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-a]pyridine scaffold is synthesized via cyclocondensation between 2-chloropyridine derivatives and hydrazine hydrate. As demonstrated in CN102796104A, 2-chloropyrazine reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours to form a hydrazine intermediate. For pyridine analogs, 2-chloropyridine undergoes analogous reactions, yielding 2-hydrazinylpyridine. Subsequent cyclization with trifluoroacetic anhydride (TFAA) in chlorobenzene at 110°C for 42 hours forms the triazole ring.
Key Reaction Conditions:
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation
The trifluoromethyl group is introduced via nucleophilic substitution or radical pathways. In the patented method, trifluoroacetic anhydride serves as both solvent and trifluoromethyl source. The reaction proceeds under nitrogen at 50°C, with methanesulfonic acid facilitating the elimination of trifluoroacetic acid.
Optimization Insights:
Functionalization with a Methylene Linker
Bromination and Amination
The 3-position of the triazolo[4,3-a]pyridine is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF). Subsequent amination with aqueous ammonia yields the methanamine intermediate.
Data Table 1: Bromination Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS | THF | 0°C → 25°C | 12 h | 85% |
Synthesis of Indolizine-2-Carboxamide
Cyclization of Pyridine Derivatives
Indolizine-2-carboxylic acid is synthesized via the Tschitschibabin reaction, where 2-methylpyridine reacts with ethyl bromoacetate under basic conditions. Acid hydrolysis converts the ester to the carboxylic acid, which is then coupled with ammonium chloride using EDCl/HOBt to form the carboxamide.
Key Steps:
Final Coupling and Characterization
Amide Bond Formation
The methanamine intermediate reacts with indolizine-2-carboxylic acid using carbodiimide chemistry. Purification via recrystallization from ethanol/MTBE yields the final product.
Analytical Data:
Industrial Scalability and Challenges
Catalyst Recycling
The use of palladium on carbon (10% Pd/C) in hydrogenation steps allows for catalyst recovery, reducing costs. However, trifluoromethyl group introduction remains cost-intensive due to TFAA usage.
Byproduct Management
Side products from incomplete cyclization (e.g., open-chain hydrazines) are mitigated via pH-controlled extractions (pH = 12).
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing the trifluoromethylated triazolo-pyridine core of this compound?
- Methodology : Utilize cyclocondensation reactions under reflux conditions with trifluoroacetic acid as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol can yield the triazolo-pyridine core with ~48–78% efficiency, as demonstrated for analogous trifluoromethylated heterocycles .
- Key Parameters : Reaction temperature (80–120°C), solvent (DMF or THF), and stoichiometric control of trifluoromethylating agents.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for CF₃ groups), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can confirm methylene bridge connectivity between triazolo-pyridine and indolizine moieties, while ¹⁹F NMR validates the trifluoromethyl group .
Q. What strategies improve solubility for in vitro bioactivity assays?
- Methodology : Test co-solvent systems (e.g., DMSO/PBS mixtures) or derivatization of the indolizine carboxamide with polar groups (e.g., hydroxyl or amine). Solubility can be quantified via UV-Vis spectrophotometry or HPLC with calibrated standards .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scale-up synthesis?
- Methodology : Employ quantum chemical calculations (DFT) to map energy barriers for key steps (e.g., cyclocondensation). Pair this with machine learning to predict optimal solvents/catalysts, as demonstrated for triazolopyrimidine derivatives. Experimental validation via microreactor systems enables rapid iteration .
Q. What experimental approaches resolve contradictions in enzyme inhibition data?
- Methodology : Perform dose-response assays (IC₅₀) across multiple enzyme isoforms (e.g., kinases vs. phosphatases) to identify selectivity. Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (AutoDock Vina) to model interactions. Cross-validate with CRISPR-edited cell lines to confirm target specificity .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of intermediates. Optimize reactor design (e.g., continuous flow systems) to enhance heat/mass transfer. Statistical tools like DoE (Design of Experiments) can identify critical parameters (e.g., temperature, stirring rate) affecting purity .
Q. What advanced techniques characterize electronic effects of the trifluoromethyl group?
- Methodology : Use X-ray photoelectron spectroscopy (XPS) to analyze electron-withdrawing effects on the triazolo-pyridine ring. Correlate with Hammett constants (σₘ) derived from reaction kinetics of substituted analogs. Electrochemical methods (cyclic voltammetry) can quantify redox stability .
Notes for Rigorous Research
- Contradiction Management : When bioactivity data conflicts (e.g., low in vitro vs. high in vivo efficacy), assess pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or off-target effects using proteome-wide profiling .
- Scale-Up Gaps : Pilot-scale synthesis often faces impurity spikes due to inhomogeneous mixing; mitigate via segmented flow reactors with static mixers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
